molecular formula C17H20ClN3O B10754420 4-(((4,5-Dihydro-1H-imidazol-2-yl)methyl)(p-tolyl)amino)phenol hydrochloride

4-(((4,5-Dihydro-1H-imidazol-2-yl)methyl)(p-tolyl)amino)phenol hydrochloride

Cat. No.: B10754420
M. Wt: 317.8 g/mol
InChI Key: JZYAMURVBSVJTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LUN42518 Hydrochloride, with the CAS number 47142-51-8, is an analogue of phentolamine. Phentolamine is a nonselective alpha-adrenergic antagonist. This compound is primarily used in scientific research and is not intended for human or veterinary therapeutic use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LUN42518 Hydrochloride involves the alkylation of diphenylamines with chloroacetonitrile. This method provides a new entry to phentolamine analogues . The reaction conditions typically involve the use of a suitable solvent and a base to facilitate the alkylation process.

Industrial Production Methods

While specific industrial production methods for LUN42518 Hydrochloride are not detailed, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing quality control measures to produce the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

LUN42518 Hydrochloride, being an analogue of phentolamine, undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles such as hydroxide ions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, reduction may yield an alcohol, and substitution may yield a halogenated compound.

Scientific Research Applications

LUN42518 Hydrochloride has several scientific research applications, including:

Mechanism of Action

LUN42518 Hydrochloride exerts its effects by acting as a nonselective alpha-adrenergic antagonist. This means it binds to alpha-adrenergic receptors and inhibits their activity. The molecular targets include alpha-1 and alpha-2 adrenergic receptors. The pathways involved include the inhibition of adrenergic signaling, which can lead to vasodilation and decreased blood pressure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

LUN42518 Hydrochloride is unique due to its specific structural modifications compared to phentolamine. These modifications may result in different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research purposes .

Properties

Molecular Formula

C17H20ClN3O

Molecular Weight

317.8 g/mol

IUPAC Name

4-[N-(4,5-dihydro-1H-imidazol-2-ylmethyl)-4-methylanilino]phenol;hydrochloride

InChI

InChI=1S/C17H19N3O.ClH/c1-13-2-4-14(5-3-13)20(12-17-18-10-11-19-17)15-6-8-16(21)9-7-15;/h2-9,21H,10-12H2,1H3,(H,18,19);1H

InChI Key

JZYAMURVBSVJTK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(CC2=NCCN2)C3=CC=C(C=C3)O.Cl

Origin of Product

United States

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